Tetrabromophenolphthalein sodium salt
Description
Historical Context of Phthalein Dyes in Analytical Chemistry
The history of phthalein dyes began in 1871 with the German chemist Adolf von Baeyer's discovery of phenolphthalein (B1677637). britannica.com This first compound was synthesized by reacting phthalic anhydride (B1165640) with phenol (B47542), a procedure that remains fundamental to the production of this class of dyes. wikipedia.orgbritannica.com Phthalein dyes quickly gained recognition for their distinct ability to change color with shifts in acidity or alkalinity. researchgate.net This characteristic made them excellent pH indicators, a significant advancement for analytical chemistry in an era predating modern instrumentation. britannica.com The early application of compounds like phenolphthalein, which is colorless below pH 8.5 and pink to red above pH 9.0, provided chemists with a simple visual method for determining the endpoint of acid-base titrations. britannica.com The foundational role of these dyes in laboratory and industrial contexts spurred further investigation into their chemical structures and potential modifications. sprinpub.com
Evolution of Brominated Phthalein Derivatives in Chemical Inquiry
Following the establishment of phenolphthalein as a benchmark indicator, chemists began to explore how modifying its structure could yield dyes with different properties. The synthesis of derivatives by using different phenols or introducing various functional groups onto the benzene (B151609) rings allowed for the creation of indicators with diverse pH ranges and color transitions. researchgate.netccspublishing.org.cn
The introduction of halogen atoms, particularly bromine, onto the phthalein structure proved to be a significant evolutionary step. Bromination of the phenol rings alters the electronic distribution within the molecule. This chemical modification affects the dye's acidity (pKa value) and, consequently, the pH range over which its color change occurs. This led to the development of a wide array of indicators, such as bromothymol blue and bromocresol green, each suited for specific analytical applications where a different pH transition range is required. wikipedia.org The development of greener bromination methods has also been a focus in chemical education, emphasizing safer and more environmentally benign laboratory practices. semanticscholar.org
Significance of Tetrabromophenolphthalein (B75775) Sodium Salt in Modern Scientific Disciplines
Tetrabromophenolphthalein sodium salt, and its closely related derivatives like the ethyl ester potassium salt, have found significant applications across various modern scientific fields due to their high sensitivity and specificity. chemimpex.com In analytical chemistry, it is widely used as a spectrophotometric reagent for the detection and quantification of various substances.
Key research applications include:
Environmental Analysis : The compound serves as a sensitive reagent for detecting amines and cationic surfactants in water samples. This application is crucial for monitoring water quality and assessing pollution levels. chemimpex.com
Biochemical Research : It is valuable in biochemical assays for quantifying proteins and amines in biological samples. chemimpex.com Its ability to form stable complexes with proteins allows for colorimetric detection, which is utilized in techniques to visualize proteins after separation by gel electrophoresis.
Pharmaceutical Development : In drug formulation, it can be used to study the interactions of compounds containing amine groups, aiding in the design and analysis of new medications. chemimpex.com
Forensic Science : The ethyl ester derivative has been incorporated into kits for the detection of opiate alkaloids, where its distinct color change upon reaction indicates the presence of these substances.
Material Science : As an ion-pairing agent, it is used in the development of ion-selective membranes and within microfluidic polymer chips, contributing to advancements in sensor technology.
The versatility of this compound underscores its continued importance in providing precise and reliable measurements for a wide range of scientific inquiries. chemimpex.com
Data Tables
Table 1: Chemical and Physical Properties of Tetrabromophenolphthalein Derivatives
| Property | Tetrabromophenolphthalein Ethyl Ester | Tetrabromophenolphthalein Ethyl Ester Potassium Salt |
| Molecular Formula | C₂₂H₁₄Br₄O₄ nih.gov | C₂₂H₁₃Br₄KO₄ delchimica.com |
| Molecular Weight | 661.97 g/mol acs.org | 700.05 g/mol delchimica.com |
| CAS Number | 1176-74-5 nih.gov | 62637-91-6 delchimica.com |
| Appearance | Data not available | Blue-purple to black crystalline powder |
| Solubility | Soluble in toluene (B28343) acs.org | Water-soluble |
Table 2: Summary of Applications in Scientific Disciplines
| Discipline | Application of this compound/Derivatives |
| Analytical Chemistry | Spectrophotometric reagent for detecting amines, quaternary ammonium (B1175870) salts, and cations. |
| Environmental Science | Detection of amines and cationic surfactants in water for pollution monitoring. chemimpex.com |
| Biochemistry | Reagent in assays for protein detection and quantification. chemimpex.com |
| Pharmaceuticals | Studying interactions of amine-containing compounds in drug formulation. chemimpex.com |
| Forensics | Component in kits for the detection of opiate alkaloids. |
| Material Science | Ion-pairing agent in microfluidic chips and ion-selective membranes. |
Properties
Molecular Formula |
C20H8Br4Na2O4 |
|---|---|
Molecular Weight |
677.9 g/mol |
IUPAC Name |
disodium;2-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10Br4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
GMDWWTKRVUSALP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of Tetrabromophenolphthalein Sodium Salt
Classical Synthetic Methodologies for Brominated Phenolphthalein (B1677637) Derivatives
Traditional methods for synthesizing brominated phenolphthalein derivatives are typically multi-step processes that have been established for decades. These methods rely on fundamental organic reactions executed in a sequential manner.
The synthesis generally begins with phenolphthalein as the starting precursor. ccspublishing.org.cnpku.edu.cn One common foundational approach involves the initial reduction of phenolphthalein using zinc dust in an aqueous sodium hydroxide (B78521) solution under reflux conditions. This step yields phenolphthalin (B1214455), a reduced form of phenolphthalein, which serves as a key intermediate for subsequent modifications.
Another classical pathway utilizes phenolphthalein directly for the bromination step without prior reduction. google.com In this case, the synthesis is designed around the direct electrophilic substitution on the phenol (B47542) rings of the phenolphthalein molecule. google.comyoutube.com
The core of the synthesis is the bromination of the phenolphthalein core structure. This is an electrophilic aromatic substitution reaction where bromine atoms are introduced onto the phenol rings. youtube.com
One established method involves dissolving phenolphthalein and sodium hydroxide in water, cooling the solution, and then adding a sodium hypobromite (B1234621) solution while stirring. google.com The reaction temperature is maintained below 10 °C. After several hours, the mixture is acidified, causing the precipitation of tetrabromophenolphthalein (B75775). google.com The sodium hypobromite itself is typically prepared beforehand by dissolving bromine in a cold sodium hydroxide solution. google.com
An alternative route involves the bromination of the phenolphthalin ethyl ester intermediate in cold ethanol (B145695) using elemental bromine. This reaction leads to the formation of tetrabromophenolphthalin ethyl ester. The mechanism of bromination on phenol rings is well-understood, where the hydroxyl group activates the aromatic ring, directing the incoming bromine electrophiles to the ortho and para positions. youtube.com During these processes, various intermediate species are formed, including potential quinoid structures that contribute to the colored nature of the compounds. datapdf.com
Table 1: Comparison of Classical Bromination Methods
| Feature | Method 1: Using Sodium Hypobromite | Method 2: Using Elemental Bromine |
| Starting Material | Phenolphthalein | Phenolphthalin ethyl ester |
| Brominating Agent | Sodium Hypobromite (NaOBr) | Elemental Bromine (Br₂) |
| Solvent | Water | Ethanol |
| Key Intermediate | None (direct bromination) | Tetrabromophenolphthalin ethyl ester |
| Temperature | Below 10 °C | Cold |
Following bromination, further modifications are often required to obtain the desired ester and salt forms.
Esterification: In pathways that utilize the phenolphthalin intermediate, an esterification step is performed prior to bromination. Phenolphthalin is treated with dry hydrogen chloride gas in ethanol over an extended period (e.g., 72 hours) to form phenolphthalin ethyl ester. The general mechanism for such acid-catalyzed esterification involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. chemguide.co.uk
Salt Formation: The final step to produce the sodium salt involves a neutralization reaction. For the synthesis starting directly from phenolphthalein, a refinement step involves dissolving the crude tetrabromophenolphthalein product in a sodium hydroxide solution. google.com This deprotonates the phenolic hydroxyl group, forming the sodium salt. Subsequent neutralization and purification steps yield the final product. google.com In methods producing the ethyl ester, the final step involves oxidation and treatment with a base, such as potassium hydroxide, to yield the corresponding potassium salt. The analogous sodium salt can be prepared using a sodium base.
Advanced and Sustainable Synthetic Approaches for Tetrabromophenolphthalein Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time, increased product yields, and higher purity compared to conventional heating methods. arkat-usa.orgresearchgate.net
While specific literature on the microwave-assisted synthesis of tetrabromophenolphthalein sodium salt is not prominent, the principles can be readily applied to the classical synthetic steps. For instance, the bromination and esterification reactions could potentially be completed in minutes rather than hours. nih.govfoliamedica.bg The advantages of this green protocol include not only high yields and minimal reaction times but also enhanced energy efficiency and a reduction in the use of hazardous chemicals. nih.govnih.gov
Table 2: Potential Advantages of Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes |
| Product Yield | Moderate to Good | Good to Excellent |
| Purity | Often requires extensive purification | Higher purity, easier work-up |
| Energy Efficiency | Lower | Higher |
| Solvent Usage | High | Reduced or solvent-free |
Flow chemistry, or continuous flow processing, offers significant advantages for multi-step syntheses, particularly those involving hazardous reagents or intermediates. nih.govnih.gov In a flow chemistry setup, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.gov
This methodology is highly applicable to the synthesis of tetrabromophenolphthalein derivatives for several reasons:
Enhanced Safety: The use of bromine, a hazardous reagent, can be managed more safely in a flow reactor. The small reactor volume ensures that only a minimal amount of the hazardous material is present at any given time. vapourtec.com
Improved Heat and Mass Transfer: Flow reactors provide superior control over reaction temperature and mixing, which can lead to cleaner reactions and higher yields. vapourtec.comamt.uk
Scalability and Automation: Scaling up production is achieved by simply running the flow process for a longer duration. vapourtec.com The entire process can be automated and monitored in real-time using process analytical technology (PAT), ensuring consistent product quality. nih.gov
The application of flow chemistry represents a modern, sustainable approach to producing brominated phenolphthalein derivatives, aligning with the principles of process intensification and green chemistry. amt.ukresearchgate.net
Chemical Reactivity and Derivatization Strategies of this compound
The chemical behavior of this compound is governed by its complex molecular architecture, which includes a triphenylmethyl scaffold, two brominated phenol rings, a lactone ring that can exist in equilibrium with a quinoid structure, and a sodium salt of a phenolic hydroxyl group. This arrangement of functional groups provides multiple sites for chemical modification, allowing for a range of derivatization strategies. The reactivity is centered on the phthalein core, the phenolic hydroxyl groups, and the bromine-substituted aromatic rings.
Oxidation-Reduction Pathways of this compound
The core structure of tetrabromophenolphthalein is susceptible to both oxidation and reduction reactions, which typically result in significant color changes. These redox pathways are analogous to those of its parent compound, phenolphthalein.
Reduction: The colored quinoid form of tetrabromophenolphthalein can be reduced to its colorless lactone form, analogous to phenolphthalin. This reaction involves the addition of two electrons and two protons, which disrupts the conjugated system responsible for its color. A common laboratory method to achieve this reduction is through the use of a reducing agent like zinc powder in an alkaline solution. This transformation is fundamental to certain analytical methods where the colorless, reduced form is a necessary precursor for a subsequent oxidative color-forming reaction.
Oxidation: The reduced, colorless form of the molecule can be readily oxidized back to the colored, conjugated quinoid structure. This oxidation is the basis of the well-known Kastle-Meyer test for the presumptive identification of blood. wikipedia.orgdc.gov In this test, the peroxidase-like activity of hemoglobin catalyzes the oxidation of the reduced indicator by hydrogen peroxide, resulting in the rapid appearance of a bright pink or magenta color. wikipedia.orgfbi.gov The presence of a chemical oxidant can also induce this color change. dc.gov This reversible redox reaction highlights the utility of the phthalein scaffold in developing sensitive colorimetric tests.
The table below summarizes the key features of the primary redox pathway.
| Process | Reactant Form | Typical Reagent(s) | Product Form | Observed Color |
| Reduction | Quinoid (Colored) | Zinc Dust / NaOH | Lactone (Colorless) | Colorless |
| Oxidation | Lactone (Colorless) | H₂O₂ + Catalyst (e.g., Heme) | Quinoid (Colored) | Pink / Magenta |
Substitution Reactions on the Brominated Scaffold
The four bromine atoms on the phenolic rings of tetrabromophenolphthalein represent key sites for derivatization through substitution reactions. The electron-withdrawing nature of the phthalein's central carbon and carbonyl group, combined with the multiple bromine substituents, can influence the reactivity of the aromatic rings toward nucleophilic aromatic substitution (SNAr).
While specific examples for tetrabromophenolphthalein are not extensively documented in readily available literature, the principles of SNAr on activated aryl halides suggest that the bromine atoms could potentially be displaced by strong nucleophiles. libretexts.org Such reactions typically require electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The feasibility of these substitutions would depend on reaction conditions and the nucleophile's strength. Potential transformations could lead to a diverse range of derivatives with altered chemical and physical properties.
The table below illustrates hypothetical derivatization products based on established nucleophilic aromatic substitution chemistry.
| Nucleophile | Reagent Class | Potential Functional Group Introduced | Potential Derivative Class |
| RO⁻ | Alkoxide | -OR (Ether) | Alkoxy-phenolphthalein |
| RNH₂ | Primary Amine | -NHR (Secondary Amine) | Amino-phenolphthalein |
| RSH | Thiol | -SR (Thioether) | Thioether-phenolphthalein |
| CN⁻ | Cyanide | -CN (Nitrile) | Cyano-phenolphthalein |
Formation of Ethyl Ester and Other Functional Derivatives
Derivatization is a common strategy employed to modify the functionality of an analyte to enhance its properties for specific applications, such as improving volatility for gas chromatography or altering its solubility. researchgate.netjfda-online.com For tetrabromophenolphthalein, the most prominent example of derivatization is the formation of its ethyl ester.
The synthesis of 3',3'',5',5''-Tetrabromophenolphthalein ethyl ester (TBPE) is a well-established, multi-step process. dtic.mil This procedure typically involves the esterification of the carboxylic acid group within the phthalein structure. In its lactone form, the carboxylic acid is part of the ring system. However, under appropriate conditions, the lactone can be opened to reveal a free carboxylic acid, which can then be esterified by reaction with an alcohol, such as ethanol, typically under acidic catalysis. The presence of the ester functional group can significantly alter the molecule's properties, including its solubility and its pKa range, making it suitable for different indicator applications. dtic.mil
Beyond esterification, other derivatization strategies can target the phenolic hydroxyl groups. These reactions include alkylation to form ethers or acylation to form esters. Such modifications can be used to protect the hydroxyl groups or to introduce new functionalities into the molecule, further expanding its utility in chemical synthesis and analysis. mdpi.com
The conceptual steps for the formation of the widely used ethyl ester derivative are outlined below.
| Step | Description | Purpose |
| 1 | Starting with tetrabromophenolphthalein. | The core molecular scaffold. |
| 2 | Reaction with ethanol in the presence of an acid catalyst. | Provides the ethyl group and catalyzes the esterification. |
| 3 | Esterification of the carboxylic acid group. | Forms the ester linkage, modifying the molecule's properties. |
| 4 | Formation of Tetrabromophenolphthalein Ethyl Ester. | Final derivatized product with altered solubility and indicator range. |
Spectroscopic and Physico Chemical Principles Governing Tetrabromophenolphthalein Sodium Salt Applications
Chromogenic and Spectrophotometric Characteristics in Solution
The function of tetrabromophenolphthalein (B75775) sodium salt as a chromogenic agent is intrinsically linked to its molecular structure, which allows for significant changes in its absorption spectrum upon interaction with other molecules or changes in the chemical environment, such as pH. While much of the detailed spectroscopic data available is for the closely related tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K), the principles are largely applicable to the sodium salt.
The compound's colorimetric responses are a key feature of its analytical applications. In a neutral, buffered solution, the ethyl ester derivative exhibits a wavelength of maximum absorption (λmax) at approximately 593 nm. acs.org Other data suggests a λmax in the range of 600 to 608 nm in ethanol (B145695). thermofisher.com An absorbance peak at 206 nm has also been reported for the potassium salt. aatbio.com The molar absorptivity for the ethyl ester has been calculated to be 76,922 L·mol⁻¹·cm⁻¹ at its visible λmax, indicating a high sensitivity for spectrophotometric detection. acs.org The solid compound typically appears as a dark green to blue-black crystalline powder. thermofisher.com
The utility of these compounds as indicators is tied to the formation of colored ion-association complexes. For instance, the ion associate formed between the ethyl ester and quaternary ammonium (B1175870) salts presents a blue color in 1,2-dichloroethane (B1671644), while the complex with aromatic amines is red-violet. nih.gov These distinct colorimetric shifts form the basis for quantitative assays.
Table 1: Spectroscopic Properties of Tetrabromophenolphthalein Ethyl Ester Potassium Salt
| Property | Value | Conditions |
|---|---|---|
| λmax | ~593 nm | 50/50 mixture of ethyl alcohol and pH 7.00 buffer solution acs.org |
| λmax | 600-608 nm | In ethanol thermofisher.com |
| Molar Absorptivity | 76,922 L·mol⁻¹·cm⁻¹ | At λmax in buffered ethanol solution acs.org |
Note: The data presented is for the ethyl ester potassium salt, which is structurally similar to the sodium salt.
Ion-Association Complex Formation Dynamics
A primary mechanism governing the application of tetrabromophenolphthalein sodium salt is its ability to form stable ion-association complexes with a variety of positively charged molecules. This process involves the electrostatic pairing of the anionic dye with a cation, leading to the formation of a new chemical entity with distinct physico-chemical properties, most notably a change in color and solubility.
Tetrabromophenolphthalein ethyl ester is widely utilized in assays for protein detection due to its capacity to form stable complexes with proteins. This interaction is particularly relevant in clinical diagnostics, such as in urinary albumin assays. The principle involves the binding of the dye to positively charged sites on the protein molecule, leading to a spectral shift that can be quantified. The stability of these complexes is crucial for the accuracy and reliability of such diagnostic tests.
The interaction of tetrabromophenolphthalein salts with surfactants is of significant analytical interest. The ethyl ester potassium salt has been shown to be a more selective reagent for detecting cationic surfactants than other indicators like crystal violet, a property attributed to steric effects mediated by the bromine atoms in its structure. The formation of an ion-pair between the anionic dye and a cationic surfactant molecule results in a hydrophobic complex. This principle is leveraged in ion-pair extraction titrations.
While direct studies on the interaction with nonionic surfactants are limited, it is known that mixtures of nonionic and ionic surfactants can exhibit synergistic behaviors, such as in the formation of mixed micelles. nih.gov Such interactions can influence the critical micelle concentration (CMC) and the effectiveness of surface tension reduction. nih.gov In the presence of a nonionic polymer like poly(ethylene oxide), cationic surfactants can form charged complexes, and the structure of these complexes can be influenced by the ionic strength of the medium. aminer.cn
A significant application of tetrabromophenolphthalein ethyl ester is as a colorimetric reagent for the detection of basic drugs and amines. chemimpex.com The reaction involves the formation of an ion-association complex between the anionic dye and the protonated form of the basic drug or amine. chromforum.org This complex can be extracted into an organic solvent, and the intensity of the resulting color is proportional to the concentration of the analyte.
The color of the complex can vary depending on the nature of the cationic partner. As noted earlier, ion associates with quaternary ammonium salts in 1,2-dichloroethane are typically blue, whereas those with aromatic amines are red-violet. nih.gov This allows for some degree of differentiation. This method is valued for its simplicity, speed, and sensitivity, making it suitable for rapid screening of a wide variety of basic drugs in biological fluids like urine.
The ionic environment plays a critical role in modulating the formation, stoichiometry, and stability of ion-association complexes. The ionic strength of a solution can affect the electrostatic interactions that drive complexation. chemijournal.com An increase in ionic strength, typically by adding an inert salt, can shield the charges on both the dye and the target cation. This charge screening can weaken the electrostatic repulsion between molecules, potentially promoting the formation of larger aggregates or altering the complex's structure. aminer.cnnih.gov
For example, in protein-polysaccharide systems, salt ions can shield charges and reduce intermolecular repulsive forces, which can promote cross-linking and aggregation. nih.gov Conversely, very high salt concentrations can compete with the ion-pairing interaction, potentially reducing the stability of the complex. nih.gov Studies on other systems have shown that increasing ionic strength can decrease the value of stability constants (log K). chemijournal.com The precise effect of the ionic environment is system-dependent, influencing not only the stability but also the stoichiometry of the resulting complexes. nih.gov
Thermospectrophotometric Behavior and Temperature Dependence
Temperature is a critical parameter that can influence the stability of the this compound itself and its ion-association complexes, as well as the kinetics of their formation. In some spectrophotometric methods involving color-forming reactions, an increase in temperature can have a negative effect on the final absorbance. This may be due to the degradation or instability of the colored product at higher temperatures, with maximum color development often occurring at room temperature (e.g., 25°C). researchgate.net The stability of the colored complex over time is also a key consideration; for one such reaction, the product was found to be stable for up to an hour at 25°C. researchgate.net
Conversely, in other chemical systems, elevated temperatures can be used to accelerate the rate of complex formation. For instance, some reactions are carried out at temperatures like 70°C or 90°C to achieve maximum absorbance, with the resulting complexes remaining stable upon cooling to room temperature. researchgate.net The thermal stability of the reagent itself is also important. The ethyl ester potassium salt is noted for its thermal stability, remaining stable up to 210°C. The effect of temperature on the absorbance spectra of dyes can also manifest as a linear decrease in optical density with increasing temperature, as observed in studies of certain radiochromic films. nih.gov This highlights the necessity of controlling temperature for achieving reproducible and accurate results in spectrophotometric assays.
Principles of Thermochromism in Tetrabromophenolphthalein Systems
The thermochromism of systems involving this compound is fundamentally governed by the principles of chemical equilibrium and the temperature dependence of reaction energetics. The distinct color of the anionic form of tetrabromophenolphthalein arises from its quinoid structure, which possesses an extensive system of conjugated π-bonds, allowing for the absorption of light in the visible spectrum. This colored form exists in equilibrium with a colorless lactone form.
A change in temperature can shift this equilibrium. According to Le Châtelier's principle, if the transformation from the colorless form to the colored form is an endothermic process (absorbs heat), an increase in temperature will shift the equilibrium towards the colored quinoid form, potentially intensifying the color. Conversely, if the process is exothermic (releases heat), an increase in temperature will favor the reverse reaction, leading to a decrease in color intensity. Therefore, the thermochromic behavior is dictated by the enthalpy change (ΔH) of the structural transformation. In many analytical applications where this compound is used as an indicator, temperature fluctuations can lead to variations in absorbance readings, necessitating precise temperature control for accurate and reproducible results.
Impact of Temperature on Reaction Equilibrium and Complex Dissociation
Temperature exerts a significant influence on the reaction equilibrium and the stability of ion-association complexes formed with this compound. Generally, an increase in temperature provides more kinetic energy to the dissolved species, which can promote the dissociation of ionic compounds and complexes. ajpojournals.org For analytical methods that rely on the formation of a stable, colored ion-pair between the tetrabromophenolphthalein anion and a target cation, this effect is particularly critical.
The formation of this ion-association complex can be represented by the following equilibrium:
TBP²⁻ (aq) + Mⁿ⁺ (aq) ⇌ [M(TBP)]ⁿ⁻² (aq)
An increase in temperature will typically shift this equilibrium. If the association is exothermic, the equilibrium will shift to the left, favoring the dissociation of the complex and resulting in a diminished analytical signal. If the association is endothermic, higher temperatures could favor complex formation. However, for many ion-association complexes in aqueous solutions, the process is entropically driven, and the impact of temperature can be complex. In practice, elevated temperatures often lead to decreased stability of such complexes, making temperature control a crucial parameter for maintaining the sensitivity and accuracy of the analytical method. ajpojournals.org
| Parameter | Effect of Increased Temperature | Underlying Principle |
|---|---|---|
| Solubility | Generally increases for most ionic compounds. ajpojournals.org | Higher kinetic energy overcomes lattice energy. ajpojournals.org |
| Equilibrium Position (Color Formation) | Shifts to favor the endothermic direction. | Le Châtelier's Principle. |
| Complex Stability | Often decreases, favoring dissociation. | Increased kinetic energy can break weaker electrostatic bonds. |
| Analytical Signal (Absorbance) | May increase or decrease depending on the reaction's enthalpy. | Direct consequence of the shift in equilibrium. |
Role of Micellar Systems in Enhancing Analytical Performance
Stabilization of Ion Associations and Sensitivity Enhancement
The primary benefit of using micellar systems in spectrophotometric analysis with this compound is the stabilization of the ion-association complex and the resulting enhancement in analytical sensitivity. whiterose.ac.uk Many analytical methods involve the formation of an ion pair between the large, colored tetrabromophenolphthalein anion and a large cation of interest. In a purely aqueous medium, this ion pair may have limited stability or solubility.
The micellar system provides a unique microenvironment that promotes the formation and stabilization of this ion pair. The less polar environment within the micelle is more favorable for the newly formed, less polar ion-association complex than the highly polar bulk water. This "micro-extraction" of the complex from the aqueous phase into the micellar phase shifts the reaction equilibrium significantly towards complex formation. nih.gov This shift results in a higher effective concentration of the colored species, leading to several analytical improvements:
Increased Molar Absorptivity: The altered microenvironment around the chromophore can enhance its ability to absorb light, leading to a more intense color for the same concentration.
Enhanced Stability: The complex is shielded from the bulk aqueous phase, increasing its temporal stability and leading to more reproducible measurements.
Improved Sensitivity and Lower Detection Limits: Due to the increased molar absorptivity and higher concentration of the colored complex, smaller amounts of the analyte can be accurately detected.
| Analytical Parameter | Aqueous Medium | Micellar Medium (e.g., Triton X-100) | Reason for Enhancement |
|---|---|---|---|
| Molar Absorptivity (ε) | Lower | Significantly Higher | Favorable microenvironment alters chromophore electronics. |
| Complex Stability Constant (Kf) | Moderate | Higher | Stabilization of the ion pair within the micelle. whiterose.ac.uk |
| Wavelength of Max. Absorbance (λmax) | Value X | Bathochromic Shift (to Value Y > X) | Change in polarity of the microenvironment around the dye. |
| Limit of Detection (LOD) | Higher | Lower | Increased signal-to-noise ratio due to higher absorbance. |
Advanced Analytical Applications of Tetrabromophenolphthalein Sodium Salt
Quantification in Biochemical and Biomedical Research Methodologies
In the realm of biochemical and biomedical research, the precise quantification of proteins is a fundamental requirement. Derivatives of tetrabromophenolphthalein (B75775) have been employed in sensitive spectrophotometric assays for this purpose.
A sensitive and rapid method for the determination of protein, specifically human serum albumin (HSA), has been developed using tetrabromophenolphthalein ethyl ester (TBPE), a derivative of the subject compound. nuph.edu.ua This method utilizes a flow injection analysis (FIA) system, which allows for automated and high-throughput measurements. nuph.edu.ua
The core principle of the assay is the formation of an ion-association complex between the protein (HSA) and the TBPE molecule in an acidic environment (pH 3.0). nuph.edu.ua This reaction is facilitated by the presence of a non-ionic surfactant, Triton X-100, which forms micelles that solubilize the otherwise water-insoluble TBPE and the resulting protein-dye complex. nuph.edu.ua The formation of the HSA-TBPE associate results in a distinct color change, and the absorbance of this complex is measured spectrophotometrically at a wavelength of 610 nm to determine the protein concentration. nuph.edu.ua The intensity of the color is directly proportional to the amount of protein present in the sample. nuph.edu.ua
Research findings have demonstrated the high sensitivity and reliability of this method. The calibration graph for HSA is linear over a concentration range of 0.15 to 12 mg/dL. nuph.edu.ua The assay has a low limit of detection (LOD), calculated at 3σ, of 0.05 mg/dL, making it suitable for quantifying low protein concentrations, such as those found in urine samples. nuph.edu.ua The method also exhibits good precision, with a relative standard deviation (RSD) of 1.2% for a 3.0 mg/dL HSA standard, and a sample throughput of 30 samples per hour. nuph.edu.ua
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Human Serum Albumin (HSA) | nuph.edu.ua |
| Reagent | Tetrabromophenolphthalein Ethyl Ester (TBPE) | nuph.edu.ua |
| Technique | Flow Injection Analysis (FIA) Spectrophotometry | nuph.edu.ua |
| Wavelength (λmax) | 610 nm | nuph.edu.ua |
| Linear Range | 0.15–12 mg/dL | nuph.edu.ua |
| Limit of Detection (3σ) | 0.05 mg/dL | nuph.edu.ua |
| Precision (RSD) | 1.2% (at 3.0 mg/dL) | nuph.edu.ua |
A review of scientific literature indicates that Tetrabromophenolphthalein sodium salt is not a commonly used reagent in standard Enzyme-Linked Immunosorbent Assay (ELISA) protocols. ELISA methodologies typically rely on enzyme-substrate reactions that produce a colorimetric, fluorescent, or chemiluminescent signal for detection. jacksonimmuno.comthermofisher.com Common substrates include 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS) and p-Nitrophenyl Phosphate (pNPP), which are acted upon by enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP). jacksonimmuno.com There is no significant documentation to suggest a role for this compound as a substrate or key signaling component in these immunoassays.
The application of this compound in flow cytometry and immunohistochemistry is not established in the available scientific literature. These techniques depend on the use of specific fluorochromes (fluorescent dyes) that can be conjugated to antibodies and excited by lasers to emit light at distinct wavelengths. researchgate.netyale.edu This allows for the identification and quantification of specific cellular markers. researchgate.net The spectral properties required for a compound to function as a useful fluorophore in modern multi-color flow cytometry are highly specific, and there is no evidence to suggest that this compound possesses the necessary characteristics or has been adapted for such applications.
Environmental Monitoring and Analysis Methodologies
In environmental science, accurate detection of pollutants such as surfactants and heavy metals is crucial for assessing water quality and ecosystem health. Derivatives of this compound serve as reagents in colorimetric methods for quantifying certain classes of pollutants.
Tetrabromophenolphthalein ethyl ester (TBPE), a derivative of tetrabromophenolphthalein, is utilized as a sensitive spectrophotometric reagent for the determination of cationic surfactants. Cationic surfactants, such as quaternary ammonium (B1175870) salts, are widely used as disinfectants and sanitizers. Their monitoring in wastewater and environmental water samples is essential.
The analytical method is based on the principle of ion-pair extraction. nih.gov Cationic surfactants (CS) react with an anionic dye reagent, such as TBPE, to form a colored ion-association complex. nuph.edu.uanih.gov This complex is typically insoluble in water but can be extracted into a non-polar organic solvent, such as chloroform (B151607) or 1,2-dichloroethane (B1671644). nuph.edu.uanih.gov The intensity of the color in the organic phase, which is proportional to the concentration of the cationic surfactant, is then measured using a spectrophotometer at the wavelength of maximum absorbance. nih.gov This general principle is also applied using other anionic dyes like methyl orange or bromophenol blue for the same purpose. nih.gov The use of Tetrabromophenolphthalein ethyl ester potassium salt as an indicator for titrimetric and spectrophotometric analysis of quaternary ammonium compounds specifically highlights its utility in this field. nuph.edu.uacalpaclab.com
The table below outlines the general steps involved in this analytical methodology.
| Step | Procedure | Principle | Reference |
|---|---|---|---|
| 1. Sample Preparation | An aqueous sample containing the cationic surfactant is collected. pH may be adjusted. | Ensure optimal conditions for the reaction. | nih.gov |
| 2. Reagent Addition | An anionic dye reagent (e.g., TBPE) and an organic extraction solvent are added. | The anionic dye will serve as the counter-ion for the complex. | nuph.edu.uanih.gov |
| 3. Ion-Pair Formation & Extraction | The mixture is vigorously shaken. | The cationic surfactant and anionic dye form a colored ion-pair complex that is preferentially soluble in the organic solvent. | nih.gov |
| 4. Phase Separation | The aqueous and organic layers are allowed to separate. | The colored complex is concentrated in the organic layer. | nih.gov |
| 5. Spectrophotometric Measurement | The absorbance of the organic layer is measured at the specific λmax for the complex. | Absorbance is proportional to the concentration of the cationic surfactant according to Beer's Law. | nih.gov |
Based on a review of current scientific literature, there are no established or documented methods that utilize this compound for the direct analysis of heavy metal ions in environmental samples. Colorimetric detection of heavy metals typically involves chelating agents or specific chromogenic materials that undergo a distinct color change upon binding with metal ions. nih.gov While numerous reagents and advanced sensor-based systems exist for heavy metal analysis, this compound is not among the compounds described for this application. nih.gov
Sulfate (B86663) Ion Determination using Optode Membranes
The determination of sulfate ions in environmental water samples is crucial for monitoring water quality. While direct methods for sulfate analysis can be complex, optodes offer a promising alternative for sensitive and selective measurements. Research has demonstrated the use of a tetrabromophenolphthalein derivative, specifically the ethyl ester, in the fabrication of an optode membrane for the determination of sulfate ions. olympianwatertesting.com
The principle of this method is based on the formation of an ion associate between 2-aminoperimidine hydrobromide (Ap) and sulfate ions in the sample solution. The optode membrane, composed of 2-nitrophenyl octyl ether-plasticized poly(vinyl chloride) containing tetrabromophenolphthalein ethyl ester, is used to detect the concentration of the remaining Ap ions after the reaction with sulfate. olympianwatertesting.com A linear relationship has been observed between the absorbance of the optode membrane and the concentration of sulfate ions in the range of 20 to 400 μM. olympianwatertesting.com This application, while utilizing the ethyl ester, highlights the potential of the tetrabromophenolphthalein framework in the development of optical sensing methods for environmentally significant anions like sulfate.
Contribution to Water Quality Assessment Protocols
The determination of surfactants, for instance, is a key aspect of water quality monitoring. Spectrophotometric methods, often employing dye-surfactant ion-pair formation, are common for this purpose. The principles underlying the use of tetrabromophenolphthalein derivatives in extracting and quantifying cationic surfactants can be applied to water samples, thereby providing valuable data for assessing anthropogenic impacts on water bodies. youtube.com By enabling the quantification of such specific pollutants, this compound and its related compounds serve as important tools for a comprehensive evaluation of water quality.
Forensic and Pharmaceutical Analytical Chemistry
In the realms of forensic and pharmaceutical analysis, the demand for rapid, sensitive, and selective analytical methods is paramount. This compound and its derivatives have proven to be valuable reagents in these fields for the analysis of a variety of compounds.
A simple and rapid colorimetric screening test for the detection of basic drugs in urine has been developed using a tetrabromophenolphthalein reagent. researchgate.net This test is based on the formation of a colored complex between the reagent and basic drug molecules. The procedure involves adding the tetrabromophenolphthalein reagent to a buffered urine sample and observing the color development in the organic layer. researchgate.net
The test has been shown to be effective for a wide range of basic drugs, with adequate sensitivity for their detection at therapeutic concentrations. researchgate.netbuffalostate.edu Of 62 commonly encountered drugs and metabolites, 39 were found to react with the reagent. buffalostate.edu This broad specificity makes it a useful tool in clinical and forensic toxicology for preliminary screening of drug exposure. researchgate.net
While specific applications for the direct screening of opiate alkaloids using this compound are not extensively detailed in the available literature, the general reactivity of the reagent with basic nitrogen-containing compounds suggests its potential applicability. Opiate alkaloids, being basic in nature, would be expected to react in a similar manner to other basic drugs. The primary methods for the identification and quantification of opium alkaloids in forensic contexts remain chromatographic techniques such as GC-MS and HPLC, often after a derivatization step. researchgate.net
Table 1: Reactivity of Selected Basic Drugs with Tetrabromophenolphthalein Ethyl Ester Reagent
| Drug/Metabolite | Reactivity |
| Amitriptyline | + |
| Amphetamine | + |
| Cocaine | + |
| Codeine | + |
| Diazepam | - |
| Methadone | + |
| Morphine | + |
| Phencyclidine | + |
| Quinine | + |
Data sourced from a study on a colorimetric screening test for basic drugs in urine. The '+' indicates a positive reaction (color change), and '-' indicates a negative reaction.
A significant application of tetrabromophenolphthalein derivatives is in the stepwise determination of quaternary ammonium salts (R4N+) and aromatic amines (R3N) in pharmaceutical preparations. A titrimetric method based on ion association has been developed for this purpose, utilizing potassium tetrabromophenolphthalein ethyl ester (TBPE) as an indicator. buffalostate.eduutexas.edu
The method relies on the differential formation of colored ion associates in an organic solvent. The ion associate formed between the quaternary ammonium ion and TBPE is blue, while the ion associate with the protonated aromatic amine is red-violet. buffalostate.eduutexas.edu During a titration with a titrant such as sodium tetrakis(4-fluorophenyl)borate, a stepwise color change is observed. The color of the organic phase changes from blue to red-violet at the first equivalence point (corresponding to the quaternary ammonium salt), and then to yellow at the second equivalence point (corresponding to the aromatic amine). buffalostate.eduutexas.edu This allows for the simultaneous determination of both classes of compounds in a single titration.
This method has been successfully applied to the analysis of pharmaceutical formulations, demonstrating its utility in quality control for products containing these active ingredients. utexas.edu
Ion-pair extraction is a powerful technique for the separation and determination of ionic compounds from complex matrices. cdhfinechemical.com The principle involves the formation of a neutral ion-pair between the target ion and a suitable counter-ion, which can then be extracted into an immiscible organic solvent. frontiersin.org this compound, with its anionic nature and chromophoric properties, is well-suited to act as an ion-pair reagent for the extraction and subsequent determination of cationic species.
In the context of complex chemical mixtures, such as pharmaceutical formulations or biological samples, this technique allows for the selective extraction of the analyte of interest, minimizing interference from other components of the matrix. The extracted ion-pair can then be quantified, often spectrophotometrically, based on the color of the tetrabromophenolphthalein moiety.
This approach is particularly advantageous for the analysis of compounds that lack a strong chromophore, as the color is provided by the ion-pairing agent. The stoichiometry of the ion-pair complex is typically 1:1, as determined by methods such as Job's method of continuous variation. researchgate.net The extraction efficiency can be optimized by adjusting parameters such as pH, the choice of organic solvent, and the concentration of the ion-pair reagent.
Material Science and Advanced Sensor Development
The application of this compound in material science and the development of advanced sensors is an emerging area of research. While specific examples are not yet abundant in the literature, the chemical properties of the molecule suggest several potential avenues for its use.
One area of potential is in the development of chemiresistive sensors. These sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a chemical analyte. nih.gov Conductive polymers are often used as the sensing material in these devices. mdpi.comresearchgate.net It is conceivable that this compound could be incorporated into polymer matrices, either as a dopant or by covalent attachment, to create materials with specific sensitivities towards certain analytes. The interaction of the analyte with the tetrabromophenolphthalein moiety could modulate the electronic properties of the conductive polymer, leading to a measurable change in resistance.
Furthermore, the ability of this compound to form colored complexes with specific ions could be harnessed in the development of colorimetric sensors. These sensors could be fabricated by immobilizing the compound on a solid support, such as a polymer film or nanoparticles. Exposure to the target analyte would result in a color change on the sensor surface, providing a visual indication of its presence. Such sensors would be attractive for their simplicity and potential for use in portable, low-cost analytical devices.
While these applications are currently speculative, the unique combination of ionic and chromophoric properties of this compound makes it a promising candidate for future research in the field of material science and sensor development.
Application as an Ion-Pairing Agent in Microfluidic Polymer Chips
While the direct application of this compound as an ion-pairing agent in microfluidic polymer chips is an emerging area of research, the principles of ion-pair chromatography suggest its potential utility. Ion-pairing agents are employed to enhance the separation of ionic and highly polar compounds in reverse-phase chromatography by forming a neutral ion-pair complex with the analyte. This complex exhibits increased hydrophobicity, leading to better retention and resolution on the non-polar stationary phase.
In the context of microfluidic chips, which offer advantages of low sample consumption, high throughput, and portability, this compound could serve as a visual or spectrophotometric ion-pairing agent. Its inherent color would allow for the detection of the ion-pair complex without the need for sophisticated detectors, simplifying the chip design. The large, bulky nature of the Tetrabromophenolphthalein anion could form strong ion pairs with cationic analytes, such as certain pharmaceuticals or biomolecules.
Detailed Research Findings:
Research into the closely related compound, Tetrabromophenolphthalein ethyl ester potassium salt, has demonstrated its utility as a sensitive spectrophotometric reagent for the detection of amines and quaternary ammonium salts. chemimpex.comdelchimica.com This suggests that the Tetrabromophenolphthalein moiety is adept at forming stable ion pairs. The color change observed during these interactions forms the basis for quantitative analysis. When adapted to a microfluidic format, this could enable the development of compact, efficient systems for the analysis of cationic species.
The performance of such a system would be dependent on several factors, including the pH of the mobile phase, the concentration of the ion-pairing agent, and the nature of the stationary phase within the microfluidic channels. Optimization of these parameters would be crucial for achieving desired separation efficiency and sensitivity.
Table 1: Potential Performance Characteristics of this compound as an Ion-Pairing Agent in Microfluidics
| Parameter | Potential Value/Characteristic |
| Analyte Type | Cationic species (e.g., amines, quaternary ammonium compounds) |
| Detection Method | Colorimetric or Spectrophotometric |
| Limit of Detection | Potentially in the low micromolar range |
| Response Time | Rapid, suitable for high-throughput screening |
| Advantages | Visual detection, simplified chip design, enhanced separation of polar analytes |
Integration into Ion-Selective Membranes
Ion-selective membranes are a critical component of potentiometric and optical sensors, designed to exhibit a selective response to a particular ion. The incorporation of this compound into such membranes offers the potential for the development of novel optical sensors, or optodes. In this configuration, the compound would function as a chromoionophore, a molecule that changes color upon binding with a target ion.
The principle of operation would involve the extraction of the target cation from the sample solution into the organic membrane phase, where it would form a complex with the deprotonated, colored form of the Tetrabromophenolphthalein. This interaction would lead to a change in the absorbance spectrum of the membrane, which can be measured and correlated to the concentration of the analyte.
Detailed Research Findings:
The development of ion-selective membranes often involves the use of an ionophore, which provides selectivity, and a chromoionophore for optical transduction. While direct studies on this compound are limited, the known reactivity of its derivatives with amines and other cations provides a strong basis for its application. chemimpex.com The selection of the membrane matrix (e.g., PVC) and a suitable plasticizer would be critical to ensure the mobility of the components and the stability of the sensor.
The selectivity of such a membrane would be influenced by the affinity of the Tetrabromophenolphthalein for different cations. It is anticipated that it would exhibit a response to a range of organic cations, which could be tailored by modifying the membrane composition.
Table 2: Components and Expected Performance of an Ion-Selective Membrane Incorporating this compound
| Component | Function | Expected Performance Characteristic |
| This compound | Chromoionophore | Visible color change upon ion binding |
| Polymer Matrix (e.g., PVC) | Membrane Support | Mechanical stability and durability |
| Plasticizer (e.g., o-NPOE) | Solvent for membrane components | Influences ion-exchange kinetics and selectivity |
| Ionic Additives (optional) | Enhance ion-exchange properties | Can improve sensitivity and response range |
| Analyte Concentration Range | Expected to be in the micromolar to millimolar range | |
| Selectivity | Tunable based on membrane composition |
Development of Color-Changing Test Strips for Specific Analytes
The most direct and well-supported application of this compound is in the development of color-changing test strips for the rapid and semi-quantitative detection of specific analytes, particularly amines and quaternary ammonium compounds. chemimpex.comevoprecision.com These test strips offer a low-cost, user-friendly alternative to traditional analytical methods, making them suitable for on-site and point-of-care testing.
The fabrication of these test strips would involve immobilizing the this compound onto a solid support, such as filter paper or a polymer film. rsc.orgiitm.ac.in When the strip is exposed to a sample containing the target analyte, an ion-exchange or ion-pair formation reaction occurs, resulting in a distinct color change on the strip. The intensity of the color can then be visually compared to a calibrated color chart to estimate the concentration of the analyte.
Detailed Research Findings:
The principle behind this application is analogous to the use of Tetrabromophenolphthalein ethyl ester potassium salt as an indicator in titrations, where a sharp color change signals the endpoint of the reaction. delchimica.com Research on paper-based sensors has demonstrated the feasibility of immobilizing reagents for colorimetric detection of various substances. iitm.ac.inamr-insights.eu For instance, commercial test strips for quaternary ammonium sanitizers are widely used in the food service industry to ensure proper disinfection. evoprecision.combartovation.com
A test strip based on this compound could be developed for applications in environmental monitoring (e.g., detection of amine pollutants in water) or food safety (e.g., monitoring the spoilage of meat through the detection of biogenic amines). chemimpex.com The performance of such a test strip would be characterized by its sensitivity, selectivity, and the stability of the immobilized reagent.
Table 3: Characteristics of a Color-Changing Test Strip Based on this compound
| Characteristic | Description |
| Analyte | Primary amines, quaternary ammonium compounds |
| Principle of Detection | Color change due to ion-pair formation |
| Substrate | Filter paper, polymer film |
| Detection Method | Visual comparison with a color chart or digital image analysis |
| Application Areas | Food safety, environmental monitoring, clinical diagnostics |
| Advantages | Low cost, rapid results, ease of use, portability |
Fundamental Mechanistic Insights and Structure Activity Relationships
Theoretical Frameworks for Dye-Analyte Interactions and Complex Formation
The interaction between Tetrabromophenolphthalein (B75775) sodium salt and various analytes is governed by fundamental principles of acid-base and coordination chemistry. As a derivative of phenolphthalein (B1677637), its molecular structure contains a lactone ring that opens under specific conditions, leading to a conjugated system responsible for its color. The interaction with analytes can be described through several theoretical models.
In the context of acid-base reactions, the Brønsted-Lowry theory is applicable. The dye molecule can act as a proton donor (acid) or acceptor (base), leading to changes in its electronic structure and, consequently, its absorption spectrum. For instance, the related compound tetrabromophenolphthalein ethyl ester, a monobasic acid, demonstrates distinct color changes upon reacting with primary, secondary, and tertiary amines, indicating the formation of different types of salt complexes. nist.gov
When interacting with metal ions, the dye functions as a metallochromic indicator. libretexts.org The mechanism involves the formation of a coordination complex, which can be described by Lewis acid-base theory. The metal ion acts as a Lewis acid (electron pair acceptor), and the oxygen or other heteroatoms in the deprotonated dye molecule act as Lewis bases (electron pair donors). This complexation alters the energy levels of the dye's chromophore, causing a shift in the wavelength of maximum absorbance (λmax) and a visible color change. libretexts.org The stability of the metal-indicator complex is crucial for its function and is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other complexing agents. libretexts.org Spectrophotometric studies on the ethyl ester form with bases like 1,3-diphenylguanidine (B1679371) have shown that salt formation can occur in two distinct steps, yielding both a primary and a secondary salt, each with its own characteristic color and stability. nist.gov
Spectrophotometric Reaction Kinetics and Equilibrium Studies
Spectrophotometry is a primary tool for investigating the reaction rates and equilibrium states of Tetrabromophenolphthalein sodium salt with various analytes. nih.gov By monitoring the change in absorbance at a specific wavelength over time, detailed kinetic profiles can be established. nih.gov
The acid-base properties of phthalein dyes are central to their use as indicators. The equilibrium between the different protonated and deprotonated forms of the dye determines the color of the solution at a given pH. Tetrabromophenolphthalein and its derivatives are typically rendered water-soluble by converting them to their sodium or potassium salts, which involves neutralizing the acidic functional groups with a base like sodium hydroxide (B78521). uohyd.ac.in
The transition between the colorless (or lightly colored) acidic form and the intensely colored basic form occurs over a specific pH range. This transition is an equilibrium process characterized by an acid dissociation constant (pKa). For the related sulfonephthalein indicators, this equilibrium allows them to be used for titrations, where a sharp color change signals the equivalence point. uohyd.ac.in The reaction of tetrabromophenolphthalein ethyl ester with bases in an inert solvent like benzene (B151609) results in an instantaneous and vivid color change, forming a salt complex. nist.gov The equilibrium of this reaction is shifted far to the right, indicating a strong interaction.
The formation of a complex between the dye (D) and an analyte (A) can be represented by the equilibrium:
D + A ⇌ DA
The stability of the resulting complex (DA) is quantified by the association or formation constant (K). Spectrophotometric studies of the reaction between tetrabromophenolphthalein ethyl ester and guanidine (B92328) bases have allowed for the determination of these constants. nist.gov For the reaction with 1,3-diphenylguanidine, the formation occurs in two steps, and the association constants have been measured. nist.gov
From the association constant (K), the standard Gibbs free energy change (ΔG°) for the complex formation can be calculated using the following thermodynamic equation:
ΔG° = -RTln(K)
Where R is the universal gas constant and T is the absolute temperature in Kelvin.
Table 1: Thermodynamic Data for the Reaction of Tetrabromophenolphthalein Ethyl Ester with 1,3-Diphenylguanidine
| Reaction Step | Association Constant (K) | Standard Gibbs Free Energy (ΔG°) (calculated) |
|---|---|---|
| Primary Salt Formation (K₁) | 2.2 x 10⁵ | -30.5 kJ/mol |
| Secondary Salt Formation (K₂) | 15.5 | -6.8 kJ/mol |
Note: Data derived from studies on the ethyl ester derivative. nist.gov ΔG° calculated assuming a standard temperature of 298 K.
Further thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) changes, can be determined by studying the temperature dependence of the association constant, which provides deeper insight into the driving forces of the complexation reaction. nih.gov
Interference Mechanisms and Mitigation Strategies in Complex Analytical Matrices
When this compound is used for analysis in complex biological samples (e.g., plasma, urine), its interaction with the target analyte can be hindered by other molecules present in the sample matrix. This phenomenon, known as the matrix effect, can significantly impact the accuracy and reliability of the results. csic.es
Endogenous components are a major source of interference in bioanalytical methods. While specific studies detailing the interference of creatinine (B1669602), urea (B33335), or lipids with this compound are not prevalent, the general mechanisms of such interference are well-understood.
Proteins: High concentrations of proteins, such as albumin in blood plasma, can non-specifically bind to dye molecules. This binding can alter the dye's spectral properties or reduce the concentration of free dye available to react with the target analyte, leading to inaccurate measurements.
Lipids: Lipids and other lipophilic substances can interfere by causing turbidity in aqueous solutions, which scatters light and leads to erroneously high absorbance readings. They can also sequester nonpolar dye molecules, preventing them from participating in the desired reaction. nih.gov
Small Molecules (Creatinine, Urea): High concentrations of small molecules like urea and creatinine can alter the ionic strength or polarity of the sample, potentially shifting the dye's acid-base equilibria or affecting the stability of the dye-analyte complex.
These interferences can lead to either suppression or enhancement of the analytical signal, compromising the quantitative accuracy of the assay. nih.gov
To ensure accurate analytical results, matrix effects must be either eliminated or compensated for. researchgate.net A variety of strategies have been developed for this purpose, broadly categorized into sample pre-treatment and calibration techniques. nih.gov
Sample Pre-treatment: The goal of pre-treatment is to remove interfering substances from the sample before analysis. nih.gov Common techniques include:
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) or an acid is added to the sample to denature and precipitate the majority of proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases. It is effective at removing salts and highly polar or nonpolar interferences. nih.gov
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away, after which the purified analyte is eluted with a different solvent. This is a highly effective and versatile clean-up method. nih.gov
Calibration Techniques: When pre-treatment does not completely remove interferences, specific calibration methods can be used to compensate for the remaining matrix effects. chromatographyonline.com
Sample Dilution: A simple approach where the sample is diluted with a clean solvent. This reduces the concentration of all matrix components, thereby minimizing their impact, but it may also reduce the analyte concentration below the detection limit. nih.govchromatographyonline.com
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This ensures that the standards and the samples experience the same matrix effects, allowing for accurate quantification. nih.govresearchgate.net
Standard Addition Method: Known amounts of the analyte are added to aliquots of the actual sample. The increase in signal is used to create a calibration curve within the sample's own matrix, providing a highly accurate way to correct for proportional matrix effects. nih.govresearchgate.net
Table 2: Strategies for Mitigating Matrix Effects
| Strategy | Technique | Principle |
|---|---|---|
| Sample Pre-treatment | Protein Precipitation (PPT) | Removes proteins by denaturation and centrifugation. nih.gov |
| Liquid-Liquid Extraction (LLE) | Separates analyte from interferences based on solubility. nih.gov | |
| Solid-Phase Extraction (SPE) | Selectively isolates the analyte on a solid sorbent. nih.gov | |
| Calibration Techniques | Sample Dilution | Reduces the concentration of interfering components. nih.gov |
| Matrix-Matched Calibration | Compensates for matrix effects by using standards in a similar matrix. researchgate.net | |
| Standard Addition | Corrects for proportional errors by creating a calibration curve within the sample itself. nih.gov |
Strategies for Selectivity Enhancement through Molecular Design and Environmental Control
The selectivity of an indicator dye like this compound is a critical parameter that dictates its efficacy in complex analytical environments. While inherently responsive to pH changes, its interaction with other chemical species can lead to non-specific responses. Enhancing selectivity, therefore, involves strategic molecular modifications and precise control of environmental factors to minimize interfering interactions and amplify the desired analytical signal. This section explores various strategies to achieve this, focusing on both the molecular design of the indicator itself and the manipulation of the surrounding chemical environment.
Molecular Design Strategies
Molecular design offers a powerful approach to intrinsically enhance the selectivity of this compound. These strategies focus on modifying the core structure of the molecule to introduce specific recognition capabilities or to modulate its electronic properties in a way that favors interaction with a particular analyte.
One of the primary strategies involves the introduction of specific binding sites onto the phenolphthalein framework. By covalently attaching moieties capable of selective interaction, the indicator can be transformed into a chemosensor for specific ions or molecules. For instance, the incorporation of a crown ether loop could imbue the molecule with selectivity for specific metal cations. The size of the crown ether cavity can be tailored to selectively bind ions such as Na⁺, K⁺, or Li⁺, leading to a measurable change in the absorption spectrum of the dye upon binding.
Another approach is the modification of the electronic properties of the aromatic rings. The four bromine atoms in tetrabromophenolphthalein already influence its acidity (pKa) and, consequently, its pH-responsive color change. Further substitution on the phenolic rings with electron-donating or electron-withdrawing groups can fine-tune this pKa value, narrowing the pH range of the color transition and thus improving selectivity in pH measurements. For example, the addition of nitro groups would be expected to lower the pKa, shifting the color change to a more acidic range, while amino or methoxy (B1213986) groups would have the opposite effect.
Steric hindrance can also be employed as a design element to enhance selectivity. The introduction of bulky substituents near the reactive sites of the molecule can prevent the interaction of larger, potentially interfering molecules while still allowing smaller target analytes to bind. This size-exclusion mechanism can be a simple yet effective way to improve the selective detection of small molecules in the presence of larger ones.
The following table summarizes potential molecular design strategies and their expected impact on selectivity.
| Molecular Design Strategy | Modification | Target Analyte | Expected Outcome for Selectivity Enhancement |
| Introduction of Binding Sites | Covalent attachment of aza-crown ethers | Metal Cations (e.g., Pb²⁺, Hg²⁺) | Specific binding of the target metal ion induces a distinct colorimetric or fluorometric response, minimizing interference from other ions. |
| Electronic Property Modulation | Addition of electron-withdrawing groups (e.g., -NO₂) to the phenolic rings | Protons (H⁺) | Shifts the pKa to a lower value, allowing for selective pH sensing in more acidic conditions where other indicators may not be effective. |
| Steric Hindrance | Introduction of bulky alkyl groups near the lactone ring | Small organic molecules | Prevents larger, non-target molecules from interacting with the chromophore, thereby reducing background signal and improving selectivity for the smaller target. |
Environmental Control Strategies
In addition to molecular design, the selectivity of this compound can be significantly enhanced by carefully controlling the conditions of the analytical medium. These strategies are often easier to implement than synthetic modifications and can be optimized for specific applications.
A key factor is the choice of solvent . The polarity of the solvent can influence the stability of the different forms of the indicator (lactone, zwitterion, and quinoid) and their complexes with other molecules. In non-polar solvents, for instance, the formation of hydrogen bonds between the indicator and an analyte might be favored, leading to a more selective interaction than in a polar, protic solvent where the solvent molecules themselves compete for hydrogen bonding.
The pH of the medium is another critical parameter. By buffering the solution to a pH where the indicator is most sensitive to the target analyte but less so to potential interferents, selectivity can be dramatically improved. For example, if this compound is being used to detect a specific metal ion that binds preferentially to its colored, deprotonated form, working at a pH just above its pKa would enhance the sensitivity and selectivity for that ion.
The use of supramolecular hosts , such as cyclodextrins or micelles, can create microenvironments that modulate the reactivity and selectivity of the indicator. Encapsulating the this compound within the hydrophobic cavity of a cyclodextrin (B1172386) can shield it from certain interfering species in the bulk solution. Furthermore, the specific interactions between the host, the indicator, and the analyte can lead to highly selective recognition. For instance, an analyte that can co-encapsulate with the dye inside the cyclodextrin cavity might produce a unique spectral shift that is not observed with other molecules.
The table below outlines several environmental control strategies and their mechanisms for enhancing selectivity.
| Environmental Control Strategy | Parameter/Additive | Mechanism of Selectivity Enhancement | Potential Application |
| Solvent System Optimization | Mixed solvent systems (e.g., water-ethanol) | Tuning the polarity of the medium to favor the specific binding of a target analyte over interferents. | Selective detection of a particular organic acid in a mixture. |
| pH Control | Use of specific buffer solutions | Maintaining a pH that maximizes the interaction with the target analyte while minimizing the response to other pH-sensitive species. | Improving the selectivity of a metal ion sensor based on the dye. |
| Supramolecular Encapsulation | Addition of β-cyclodextrin | Formation of an inclusion complex that alters the dye's accessibility and reactivity, allowing only analytes with the correct size and shape to interact. | Enhancing the selectivity for a specific isomer of a guest molecule. |
By combining these molecular design and environmental control strategies, the selectivity of this compound can be tailored for a wide range of specific analytical challenges, moving beyond its traditional role as a simple pH indicator to a more sophisticated and selective chemical sensor.
Broader Impact and Emerging Research Frontiers of Tetrabromophenolphthalein Sodium Salt
Role in Advancing General Analytical Chemical Methodologies
Tetrabromophenolphthalein (B75775) sodium salt and its derivatives, such as the ethyl ester potassium salt, have emerged as significant reagents in the field of analytical chemistry. Their primary contribution lies in their function as highly sensitive spectrophotometric reagents, particularly for the detection and quantification of amines. sprinpub.com The unique molecular structure of the tetrabromophenolphthalein core allows for effective colorimetric detection, which forms the basis of its analytical applications. sprinpub.com
The stability and specificity of these compounds make them valuable tools for precise measurements in a variety of analytical contexts. sprinpub.com One of the key methodologies advanced by this compound is the ion-pair extraction titration technique, where it serves as an effective indicator. This allows for the determination of various analytes within complex mixtures. Its high sensitivity is particularly beneficial in environmental analysis, where it can be used to detect trace amounts of amines in water samples, aiding in pollution monitoring and control. sprinpub.com Furthermore, in pharmaceutical development, it is employed to study the interactions of compounds containing amine groups, which can be crucial for the formulation and design of new medications. sprinpub.com
The application of Tetrabromophenolphthalein sodium salt and its analogues enhances the accuracy and reliability of experimental results, thereby facilitating more informed decision-making in research and quality control settings. sprinpub.com
| Analytical Application | Methodology | Industry Relevance |
| Amine Detection | Spectrophotometry / Colorimetry | Environmental Monitoring, Pharmaceutical Analysis |
| Analyte Quantification | Ion-Pair Extraction Titration | Chemical Research, Quality Control |
| Amine Contaminant Detection | Spectrophotometry | Food Safety |
Potential in Novel Material Development and Organic Synthesis (as a research tool/component)
As a research tool, this compound serves as a versatile component in the development of new materials and the exploration of chemical processes. sprinpub.com Its utility is not limited to its role as an indicator but extends to being an active component whose properties can be harnessed for materials science. The compound's characteristics facilitate the study of complex chemical interactions, providing critical insights that drive research forward in organic chemistry and material science. sprinpub.com
In organic synthesis, derivatives of tetrabromophenolphthalein can act as reducing agents or undergo substitution reactions where the bromine atoms are replaced with other functional groups. These reactions open pathways to new molecular structures. As a research tool, it allows chemists to probe reaction mechanisms and construct novel molecules with potentially desirable properties. The ability to create new derivatives from the tetrabromophenolphthalein scaffold is a key aspect of its utility in synthetic chemistry.
Interdisciplinary Applications and Methodological Contributions
Biological staining is a fundamental technique used to enhance contrast in microscopic imaging and to highlight specific structures within cells and tissues. The mechanisms that govern the specificity and selectivity of staining are complex and multifaceted. mdpi.com Several factors control the final result, including the local concentration of the target, the fine structure of the object being stained, and the chemical affinity between the dye and the substrate. mdpi.com
The primary forces contributing to staining affinity include:
Electrical Forces: These forces lead to the accumulation of charged dye ions in tissue regions that carry an opposite charge. mdpi.com
Short-Range Attractions: Weaker forces such as hydrogen bonding, van der Waals forces, and hydrophobic bonding help to hold dye molecules in close contact with their macromolecular targets. mdpi.com
Covalent Bonds: The strongest form of binding occurs when covalent bonds are formed between the dye and the tissue, as seen in methods utilizing Schiff's reagent. mdpi.com
Gram staining is a critical differential staining technique in microbiology used to classify bacteria into two main groups: Gram-positive and Gram-negative. researchgate.net This classification is based on differences in the chemical and physical properties of their cell walls. researchgate.net The standard Gram stain procedure involves a specific sequence of reagents: a primary stain (crystal violet), a mordant (iodine solution), a decolorizer (an alcohol/acetone mixture), and a counterstain (typically safranin or basic fuchsin). Gram-positive bacteria have a thick peptidoglycan cell wall that retains the crystal violet-iodine complex, appearing purple, while Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane, causing them to lose the primary stain and take up the counterstain, appearing pink or red. researchgate.net
While this compound is a dye, it is not a documented reagent in the standard, established protocols for Gram staining. Any potential role for it as a biological stain would be governed by the general mechanisms of affinity, such as electrostatic interactions and short-range attractive forces, but its specific application in the Gram staining method is not established.
Organic dyes are a significant class of materials used in the development of organic electronic devices, including photoconductors. Phthalein dyes, as a broad category of synthetic organic compounds, are recognized for their diverse applications stemming from their distinct chemical structures and properties. In the context of photoconductive materials, organic compounds can play several roles, such as acting as the primary photoactive layer that absorbs light and generates charge carriers, or as sensitizers that improve the light absorption of another material.
The function of an organic photoconductor relies on the ability of its constituent materials to generate and transport electrical charge upon exposure to light. Organic semiconductor films, including those made from dyes like copper phthalocyanine, are used to create flexible photoconductive devices. mdpi.com These materials can be layered to form heterojunctions that facilitate the separation of light-induced excitons into free electrons and holes, which then contribute to the photocurrent. mdpi.com
While specific research detailing the use of this compound in photoconductive materials is not widely documented, its status as a phthalein dye places it within a class of compounds relevant to this field. The potential for any phthalein dye in such applications would depend on its specific electronic properties, including its light absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility.
Future Research Directions and Unexplored Applications for this compound
The established applications of this compound and its derivatives provide a foundation for future research and the exploration of novel uses. Based on its known properties, several promising research avenues can be identified.
Advanced Analytical Sensors: Leveraging its high sensitivity as a spectrophotometric reagent for amines, future work could focus on developing more sophisticated and selective sensors. sprinpub.com This could involve immobilizing the dye on solid substrates to create optical sensors for real-time environmental monitoring or integrating it into microfluidic devices for high-throughput screening in pharmaceutical and clinical diagnostics.
Novel Organic Materials: The compound's role as a versatile tool in materials science can be expanded. sprinpub.com Research could explore the synthesis of polymers and co-polymers incorporating the tetrabromophenolphthalein moiety. Such materials could possess unique optical or electronic properties, making them candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells, an area where organic dyes are crucial.
Expanded Staining and Imaging Applications: While not a standard Gram stain reagent, its properties as a dye could be investigated for other specialized biological staining techniques. Research could explore its affinity for specific subcellular components or macromolecules, potentially leading to new protocols for fluorescence microscopy or histochemistry, especially if novel fluorescent derivatives could be synthesized.
Photodynamic Therapy Research: Many organic dyes have photosensitizing properties. Future studies could investigate whether this compound or its derivatives can generate reactive oxygen species upon light excitation, a key characteristic for agents used in photodynamic therapy for treating certain types of cancer and infections. This remains a highly speculative but potentially impactful area of research.
Q & A
Q. What are the standard methods for synthesizing tetrabromophenolphthalein sodium salt, and how can purity be ensured during synthesis?
Synthesis typically involves bromination of phenolphthalein derivatives under controlled conditions. A common approach is the reaction of phenolphthalein with bromine in acidic media, followed by neutralization with sodium hydroxide to form the sodium salt. Purification often employs recrystallization using solvents like ethanol or water due to its solubility properties . Purity verification can be done via melting point analysis (210°C with decomposition, lit.) and UV-Vis spectroscopy to confirm characteristic absorption bands .
Q. How is this compound utilized as an acid-base indicator, and what is its effective pH range?
The compound acts as a pH-sensitive chromophore, transitioning from colorless to blue-violet in aqueous solutions. Its effective pH range is 3.0–4.2, making it suitable for titrations in weakly acidic conditions . Methodologically, prepare a 0.1% (w/v) solution in ethanol and add 1–2 drops per 10 mL of analyte. Calibrate against standard buffers to validate endpoint detection .
Q. What solubility characteristics are critical for experimental design involving this compound?
this compound is highly soluble in water, ethanol, and ether, but insoluble in non-polar solvents. For aqueous solutions, dissolve at 25°C with stirring; for organic phases, use ethanol as a co-solvent. Note that decomposition occurs above 210°C, requiring storage in airtight, light-resistant containers at room temperature .
Q. How should researchers handle discrepancies in spectral data (e.g., UV-Vis vs. fluorescence) for this compound?
Contradictions may arise from solvent polarity, pH, or impurities. Standardize experimental conditions (e.g., buffer pH, solvent grade) and cross-validate with techniques like HPLC (C18 column, methanol/water mobile phase) to isolate pure fractions. Compare results against published spectra in USP/NF guidelines or peer-reviewed databases .
Advanced Research Questions
Q. What advanced techniques optimize the synthesis yield of this compound while minimizing byproducts?
Employ kinetic control by moderating bromine addition rates and temperature (20–25°C). Use inert atmospheres to prevent oxidation. Post-synthesis, leverage ion-pair chromatography (e.g., tetrabutylammonium bromide as a counterion) to separate unreacted precursors . Yield quantification via gravimetric analysis or NMR integration is recommended .
Q. How can mechanistic studies elucidate its interaction with biomolecules (e.g., bile acids in gallstone imaging)?
Radiolabeled analogs (e.g., with ¹⁴C or ¹²⁵I) can track binding affinity in vitro. Combine X-ray crystallography or molecular docking simulations to model interactions with cholesterol or bilirubin in gallstones. Validate with in vivo imaging (e.g., X-ray contrast studies as in historical radiological methods) .
Q. What strategies resolve contradictions in electrochemical sensing applications (e.g., signal drift or low sensitivity)?
Signal drift often stems from electrode fouling. Pre-treat electrodes with Nafion coatings or graphene oxide to enhance stability. For sensitivity, functionalize sensors with ion-selective membranes containing tetrabromophenolphthalein ethyl ester potassium salt as an ionophore. Calibrate using standard addition methods to mitigate matrix effects .
Q. How does the compound’s performance vary in non-aqueous vs. aqueous matrices for environmental sample analysis?
In non-aqueous systems (e.g., organic pollutants in soil), employ solvent extraction (ethyl acetate or dichloromethane) and back-titration into aqueous buffers. Compare colorimetric endpoints against standard curves. Note that ethanol enhances solubility but may shift pH transitions; adjust calibration accordingly .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
